![molecular formula C15H14N2O2 B14372457 2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione CAS No. 93733-07-4](/img/structure/B14372457.png)
2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their broad range of chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the use of alpha halo-ketones, which undergo cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
化学反応の分析
Types of Reactions
2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydroquinone derivatives.
科学的研究の応用
2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of dyes, catalysts, and other functional materials.
作用機序
The mechanism of action of 2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione can be compared with other similar compounds such as:
1-alkyl-2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione: These compounds differ in the alkyl group attached to the imidazole ring and exhibit varying biological activities.
1,7′-dimethyl-2′-propyl-1H,3′H-2,5′-bibenzo[d]imidazole: This compound is used as a corrosion inhibitor and has a different structural framework.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
特性
CAS番号 |
93733-07-4 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC名 |
2-methyl-3-propylbenzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C15H14N2O2/c1-3-8-17-9(2)16-12-13(17)15(19)11-7-5-4-6-10(11)14(12)18/h4-7H,3,8H2,1-2H3 |
InChIキー |
QMYKJMRDHQMLOS-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=NC2=C1C(=O)C3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]](/img/structure/B14372376.png)
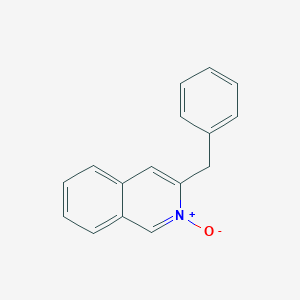
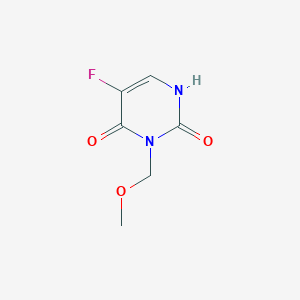
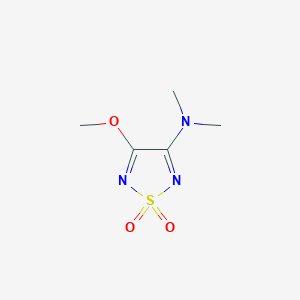
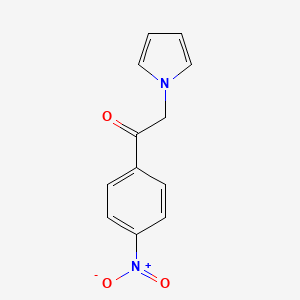
![4-Cyano-N-[3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14372388.png)

![3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14372397.png)
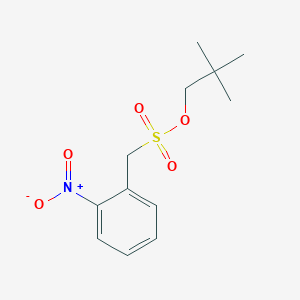

![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)

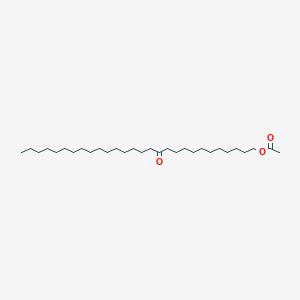
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
